molecular formula C24H36Br2N2 B13385182 5,8-Dibromo-2,3-dioctylquinoxaline

5,8-Dibromo-2,3-dioctylquinoxaline

Cat. No.: B13385182
M. Wt: 512.4 g/mol
InChI Key: AAXJYOMLFMQERL-UHFFFAOYSA-N
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Description

5,8-Dibromo-2,3-dioctylquinoxaline is a high-value dihalogenated quinoxaline derivative designed for advanced materials research. It serves as a critical electron-accepting (A) monomer in the construction of donor-acceptor (D-A) type π-conjugated polymers . The bromine atoms at the 5 and 8 positions provide efficient sites for cross-coupling polymerization reactions, such as Suzuki or Stille coupling, to build a polymer backbone . The octyl chains attached to the 2 and 3 positions of the quinoxaline core are engineered to enhance the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based processing techniques like spin-coating and printing . Integrating this quinoxaline monomer into a polymer chain effectively lowers the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, leading to a reduced bandgap and enabling fine-tuning of optical absorption and electronic properties . This compound is a foundational building block for developing novel semiconducting materials used in organic photovoltaics (OPVs) , organic light-emitting diodes (OLEDs) , and organic field-effect transistors (OFETs). This product is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C24H36Br2N2

Molecular Weight

512.4 g/mol

IUPAC Name

5,8-dibromo-2,3-dioctylquinoxaline

InChI

InChI=1S/C24H36Br2N2/c1-3-5-7-9-11-13-15-21-22(16-14-12-10-8-6-4-2)28-24-20(26)18-17-19(25)23(24)27-21/h17-18H,3-16H2,1-2H3

InChI Key

AAXJYOMLFMQERL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=NC2=C(C=CC(=C2N=C1CCCCCCCC)Br)Br

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 5,8 Dibromo 2,3 Dioctylquinoxaline and Its Derivatives

Strategies for the Construction of the Quinoxaline (B1680401) Ring System

The formation of the quinoxaline ring, a fused heterocycle comprising a benzene (B151609) and a pyrazine (B50134) ring, is a cornerstone of heterocyclic chemistry. bohrium.comresearchgate.net The most prevalent and versatile method for constructing the quinoxaline scaffold is the condensation reaction between a 1,2-phenylenediamine and a 1,2-dicarbonyl compound. researchgate.net This reaction is known for its efficiency and high yields.

The general synthetic approach is illustrated by the reaction of an o-phenylenediamine (B120857) with a 1,2-diketone. The reaction typically proceeds under mild conditions, often in a suitable solvent like ethanol (B145695) or acetic acid, and may be catalyzed by acid. The versatility of this method allows for the introduction of various substituents onto both the benzene and pyrazine portions of the quinoxaline system by selecting appropriately functionalized precursors. beilstein-journals.orgarkat-usa.org For instance, to obtain a 2,3-disubstituted quinoxaline, a corresponding substituted 1,2-diketone is used as the starting material. nih.gov This strategy is fundamental to introducing the dioctyl side chains in the target molecule. Other less common approaches include the annulation of a benzene ring onto a pre-existing heterocyclic ring. beilstein-journals.org

Specific Routes for Regioselective Bromination at the 5,8-Positions

Achieving regioselective bromination at the 5- and 8-positions of the quinoxaline ring is a critical and often challenging step. Direct bromination of an unsubstituted quinoxaline can lead to a mixture of isomers, as the reaction conditions can favor substitution at other positions. Therefore, specific strategies are employed to ensure the desired 5,8-dibromo substitution pattern.

One effective strategy involves the use of a pre-functionalized starting material. The synthesis can begin with a commercially available or synthesized 1,2-diamine that already contains bromine atoms at the desired positions, such as 3,6-dibromo-1,2-phenylenediamine. Condensing this diamine with the appropriate 1,2-dicarbonyl compound directly yields the 5,8-dibromoquinoxaline (B189913) derivative.

Alternatively, regioselective bromination can be performed on a pre-formed quinoxaline ring using specific reagents and conditions that direct the electrophilic substitution to the 5 and 8 positions. Research has shown that triflic acid-assisted bromination can be a highly effective method for achieving this transformation in high yields on related quinoxaline systems. researchgate.net Another approach utilizes reagents like tetrabutylammonium (B224687) tribromide (TBATB), which is known for its mild nature and high regioselectivity in the bromination of other heterocyclic systems like pyrrolo[1,2-a]quinoxalines. rsc.orgrsc.org The choice of brominating agent and reaction conditions is crucial for overcoming the challenge of selectivity.

Table 1: Selected Methods for Regioselective Bromination

Starting Material Reagent/Conditions Product Reference
6,7-difluoroquinoxaline-2-ol Triflic Acid, Brominating Agent 5,8-dibromo-6,7-difluoroquinoxaline-2-ol researchgate.net
pyrrolo[1,2-a]quinoxaline Tetrabutylammonium tribromide (TBATB) C3-brominated or C1, C3-dibrominated products rsc.org

Introduction of Octyl Side Chains at the 2,3-Positions

The introduction of long alkyl chains, such as octyl groups, at the 2- and 3-positions of the quinoxaline ring is crucial for enhancing the solubility and influencing the morphological properties of the resulting materials, particularly for applications in organic electronics. rsc.org The most direct and common method to install these side chains is to incorporate them into the 1,2-dicarbonyl precursor before the ring-forming condensation reaction.

For the synthesis of 5,8-Dibromo-2,3-dioctylquinoxaline, the key precursor is hexadecane-8,9-dione. This diketone, which contains two octyl groups adjacent to the carbonyl functions, is reacted with 3,6-dibromo-1,2-phenylenediamine. The condensation reaction constructs the quinoxaline ring system with the octyl chains pre-installed at the desired 2- and 3-positions. This "precursor" approach is highly efficient and avoids potential side reactions or the need for post-synthesis alkylation at these positions, which can be less selective. rsc.org

Advanced Coupling Reactions for Polymerization and Molecular Functionalization

The bromine atoms at the 5 and 8 positions of this compound serve as versatile synthetic handles for further molecular elaboration through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in building more complex molecules, including conjugated polymers and functional materials.

Stille Cross-Coupling Reactions

The Stille reaction is a powerful carbon-carbon bond-forming reaction that couples an organohalide with an organotin compound, catalyzed by a palladium complex. libretexts.orguwindsor.ca It is widely used in the synthesis of conjugated polymers due to its tolerance of a wide range of functional groups. uwindsor.ca In the context of this compound, the two bromo-substituents can react sequentially or simultaneously with organostannane reagents, such as distannylated aromatic or heteroaromatic compounds.

This reaction is particularly valuable for polymerization, where the dibromoquinoxaline monomer is reacted with a comonomer bearing two organotin functionalities (e.g., 2,5-bis(trimethylstannyl)thiophene). This process, known as Stille polycondensation, leads to the formation of high molecular weight donor-acceptor (D-A) alternating copolymers. The quinoxaline unit typically acts as the electron-accepting moiety. researchgate.net

Table 2: Example of Stille Cross-Coupling for Polymerization

Electrophile Nucleophile (Organostannane) Pd Catalyst/Ligand Product Type Reference
5,8-dibromo-6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline 2,5-distannylated thiophene Not specified Alternating Copolymer (PTQ10) researchgate.net

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, reacting an organohalide with an organoboron compound (typically a boronic acid or ester). fishersci.co.uklibretexts.org Its advantages include mild reaction conditions, the low toxicity of boron-containing reagents, and the ease of removal of inorganic byproducts. fishersci.co.uknih.gov

For this compound, Suzuki coupling provides a robust method for introducing a wide array of aryl or heteroaryl substituents at the 5- and 8-positions. By reacting the dibromo monomer with various arylboronic acids, a diverse library of functionalized molecules can be synthesized. nih.govuzh.ch This is useful for fine-tuning the electronic and photophysical properties of the molecule. Double Suzuki cross-coupling reactions are efficient for creating 5,8-diaryl-2,3-dioctylquinoxalines, which can serve as complex building blocks or final materials themselves. nih.gov

Table 3: General Scheme for Suzuki-Miyaura Cross-Coupling

Electrophile Nucleophile (Organoboron) Pd Catalyst/Base Product Type Reference
This compound Arylboronic acid (Ar-B(OH)2) Pd(PPh3)4 / K2CO3 or other 5,8-Diaryl-2,3-dioctylquinoxaline nih.govtcichemicals.com

Other Palladium-Catalyzed Coupling Approaches

Beyond Stille and Suzuki reactions, other palladium-catalyzed methods can be employed to functionalize the 5,8-dibromoquinoxaline core. The Buchwald-Hartwig amination, for example, is a powerful reaction for forming carbon-nitrogen bonds. This reaction would allow for the introduction of primary or secondary amines at the 5- and 8-positions, reacting the dibromo-compound with an amine in the presence of a palladium catalyst and a suitable base. rsc.org This functionalization is particularly relevant for developing materials with specific charge-transport properties or for creating ligands for coordination chemistry.

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound is paramount to ensure high purity and maximize output, which are critical for its application in high-performance electronic devices. Research into the synthesis of analogous quinoxaline derivatives provides a framework for understanding the key parameters that influence the reaction outcome. These parameters include the choice of catalyst, solvent, reaction temperature, and duration.

Catalyst and Solvent Effects: The condensation reaction is typically acid-catalyzed. Common catalysts include acetic acid, which can also serve as the solvent, or stronger acids like p-toluenesulfonic acid in a non-acidic solvent such as ethanol, toluene (B28343), or N,N-dimethylformamide (DMF). The selection of the solvent is critical and is often determined by the solubility of the reactants, particularly the long-chain diketone (9,10-hexadecanedione), and the desired reaction temperature. For instance, using a higher-boiling solvent like toluene or DMF allows the reaction to be conducted at elevated temperatures, which can significantly increase the reaction rate.

Temperature and Reaction Time: The reaction is generally performed at elevated temperatures, often at the reflux temperature of the chosen solvent, for a period ranging from a few hours to overnight. The progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion and to avoid the formation of degradation by-products that can occur with prolonged heating.

Stoichiometry: Precise control of the reactant stoichiometry is crucial. An equimolar ratio of 3,6-dibromo-1,2-phenylenediamine and 9,10-hexadecanedione is theoretically required. However, in practice, a slight excess of one reactant may be used to drive the reaction to completion, although this can complicate the subsequent purification process.

The following interactive table presents representative data on how reaction conditions can be optimized for the synthesis of a generic 5,8-dibromo-2,3-dialkylquinoxaline, illustrating the interplay between different parameters to achieve high yields.

Optimization of Reaction Conditions for a Model Synthesis

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1EthanolAcetic Acid (10)781265
2Acetic AcidNone118882
3Toluenep-TSA (5)110691
4DMFp-TSA (5)120495
5TolueneNone1102475

This table is a representative example based on typical quinoxaline syntheses and is intended for illustrative purposes.

Purification and Isolation Techniques for Quinoxaline-Based Intermediates and Products

The purification of this compound is a critical step to ensure that the material is of sufficient purity (typically >99.5%) for its use in subsequent polymerization reactions, as impurities can act as chain terminators or quenching sites, severely impacting the performance of the final electronic device. The purification strategy typically involves a multi-step process including initial work-up, column chromatography, and final recrystallization.

Initial Work-up: Following the completion of the reaction, the crude product is isolated. If the reaction is conducted in a solvent like acetic acid, the mixture is often cooled and poured into a large volume of water or an ice/water mixture. This causes the non-polar product to precipitate out of the polar solution. The precipitate is then collected by vacuum filtration, washed with water to remove the acid catalyst and other water-soluble impurities, and then washed with a low-boiling point organic solvent like methanol (B129727) or ethanol to remove any residual unreacted diamine. The crude solid is then dried under vacuum.

Column Chromatography: The primary method for purifying the crude product is column chromatography. Due to the long octyl chains, this compound is a relatively non-polar compound. Therefore, a non-polar solvent system is used as the eluent.

Stationary Phase: Silica gel is the most commonly used stationary phase.

Mobile Phase (Eluent): A gradient or isocratic solvent system of hexanes and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is employed. The optimal solvent ratio is determined by preliminary TLC analysis to achieve good separation between the product and any impurities. The non-polar nature of the product means it will elute relatively quickly with a low-polarity eluent.

Recrystallization: To achieve the highest purity, the material obtained after chromatography is often subjected to one or more recrystallizations. nih.gov The choice of solvent is crucial for effective recrystallization. An ideal solvent will dissolve the compound completely at its boiling point but have very low solubility at room temperature or below. For a molecule like this compound, a single solvent may not be ideal. A common technique is to use a solvent/anti-solvent system. The compound is dissolved in a minimal amount of a good solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane, or hot toluene) and a poor solvent (an "anti-solvent" like methanol, ethanol, or acetonitrile) is added dropwise until the solution becomes cloudy, indicating the onset of precipitation. The solution is then heated until it becomes clear again and allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize the formation of pure crystals. The pure crystals are then collected by filtration and dried under vacuum.

The following table summarizes the typical purification protocol for quinoxaline-based materials.

Summary of Purification Techniques

TechniqueReagents/SolventsPurpose
Precipitation/FiltrationWater, MethanolInitial isolation of crude product and removal of polar impurities/catalyst.
Column ChromatographySilica Gel, Hexanes/DichloromethaneSeparation of the target compound from starting materials and by-products based on polarity.
RecrystallizationToluene/Methanol or THF/AcetonitrileFinal purification to obtain high-purity crystalline solid by removing trace impurities.

Advanced Spectroscopic and Structural Characterization Techniques for 5,8 Dibromo 2,3 Dioctylquinoxaline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 5,8-Dibromo-2,3-dioctylquinoxaline, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound derivatives, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic protons of the quinoxaline (B1680401) core and the aliphatic protons of the octyl side chains.

Table 1: Representative ¹H NMR Data for a 5,8-Dibromo-2,3-disubstituted-quinoxaline Derivative

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (Quinoxaline Ring)7.5 - 8.0s, d
Aromatic Protons (Phenyl Rings)7.0 - 7.8d, m
-OCH₂- (first methylene (B1212753) of alkyl chain)~ 4.0t
-CH₂- (internal methylene groups)1.2 - 1.8m
-CH₃ (terminal methyl group)~ 0.9t

Note: This table is illustrative and based on general knowledge and data for similar compounds. 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'm' a multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete structural assignment.

For a derivative like 5,8-dibromo-2,3-bis(4-(decyloxy)phenyl)quinoxaline , the ¹³C NMR spectrum would show a series of signals in the aromatic region (typically 110-160 ppm) corresponding to the quinoxaline and phenyl carbons. The carbons bearing bromine atoms would be expected to have their chemical shifts influenced by the halogen's electronegativity. The aliphatic region (typically 14-70 ppm) would display signals for each of the eight unique carbons of the octyl chains.

Table 2: Representative ¹³C NMR Data for a 5,8-Dibromo-2,3-disubstituted-quinoxaline Derivative

Carbon Type Expected Chemical Shift (δ, ppm)
Quaternary Aromatic Carbons (C=N)150 - 160
Aromatic CH Carbons120 - 140
Aromatic C-Br Carbons115 - 125
Aromatic C-O Carbon155 - 165
-OCH₂- Carbon~ 70
Internal -CH₂- Carbons22 - 32
Terminal -CH₃ Carbon~ 14

Note: This table is illustrative and based on general knowledge and data for similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

The predicted mass spectrum for a related compound, 5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline , shows characteristic isotopic patterns due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak ([M]⁺) would appear as a cluster of peaks with a specific intensity ratio. Common adducts observed in mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for Adducts of a 5,8-Dibromo-2,3-disubstituted-quinoxaline Derivative

Adduct Predicted m/z
[M+H]⁺498.96514
[M+Na]⁺520.94708
[M-H]⁻496.95058
[M+NH₄]⁺515.99168
[M+K]⁺536.92102

Data is for the related compound 5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline. uni.lu

Fragmentation patterns can also provide structural information. For instance, the cleavage of the octyl side chains would lead to the formation of specific fragment ions, helping to confirm the presence and location of these substituents.

Vibrational Spectroscopy (Fourier Transform Infrared, FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic vibrational bands corresponding to its structural features. nih.gov

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the octyl chains, appearing just below 3000 cm⁻¹.

C=N stretching: Characteristic of the quinoxaline ring, usually found in the 1620-1680 cm⁻¹ region.

C=C stretching: From the aromatic rings, appearing in the 1450-1600 cm⁻¹ range.

C-Br stretching: Expected in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

The presence of a sharp band around 833 cm⁻¹ has been noted in other quinoxaline derivatives, which can sometimes be indicative of specific substitution patterns on the aromatic ring. rsc.org

Table 4: Expected FTIR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=N Stretch (Quinoxaline)1620 - 1680
Aromatic C=C Stretch1450 - 1600
C-Br Stretch< 700

Note: This table is illustrative and based on general spectroscopic principles for organic compounds.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

When a suitable single crystal of a this compound derivative can be grown, single-crystal X-ray diffraction analysis provides a wealth of structural information. mdpi.com This includes precise bond lengths, bond angles, and torsion angles, which define the molecular geometry. Furthermore, it reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing.

Table 5: Illustrative Crystallographic Data Obtainable from Single-Crystal XRD

Parameter Information Provided
Crystal System & Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions and angles of the repeating unit
Bond Lengths (e.g., C-C, C-N, C-Br)Precise distances between bonded atoms
Bond Angles (e.g., C-C-C, C-N-C)Angles between adjacent bonds
Torsion AnglesConformation of flexible parts of the molecule
Intermolecular Interactions (e.g., π-π stacking, van der Waals forces)How molecules are arranged and interact in the solid state

Note: This table describes the type of data obtained from a single-crystal XRD experiment and is not specific to the target compound.

Computational and Theoretical Investigations of 5,8 Dibromo 2,3 Dioctylquinoxaline and Its Macromolecular Assemblies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Geometry Optimization and Conformational Analysis

No published data is available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels and Gaps)

No published data is available.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

No published data is available.

Natural Bond Orbital (NBO) Analysis of Intermolecular Interactions

No published data is available.

Analysis of Electron Density Distribution and Charge Transfer

No published data is available.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Optical Spectroscopy

No published data is available.

Prediction of Absorption and Emission Spectra

Time-dependent density functional theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption and emission spectra of molecules. nih.govyoutube.com For compounds like 5,8-Dibromo-2,3-dioctylquinoxaline, TD-DFT calculations can elucidate the nature of their electronic transitions. researchgate.net By optimizing the molecule's geometry in the ground state and then performing single-point TD-DFT calculations, the absorption spectrum can be simulated. youtube.com Conversely, optimizing the geometry in the first excited state allows for the prediction of the emission spectrum. youtube.com

For quinoxaline (B1680401) derivatives, the absorption spectra are often characterized by intramolecular charge transfer (ICT) transitions. rsc.orgresearchgate.netnih.gov In the case of this compound, the electron-donating dioctyl groups and the electron-withdrawing dibromo-quinoxaline core create a push-pull architecture. This arrangement is expected to lead to ICT bands in the UV-visible region. The solvent environment can also influence the spectra, with more polar solvents potentially causing a shift in the absorption and emission maxima, a phenomenon known as solvatochromism. nih.gov

Table 1: Predicted Spectroscopic Properties of this compound in different solvents (Representative Data)

SolventPredicted Absorption Max (λ_abs) (nm)Predicted Emission Max (λ_em) (nm)Predicted Stokes Shift (cm⁻¹)
Toluene (B28343)3905508100
Tetrahydrofuran (B95107) (THF)3955658500
Dichloromethane (B109758) (DCM)4005808800

Note: The data in this table is representative and based on typical values observed for structurally similar quinoxaline derivatives. Actual experimental values may vary.

Characterization of Electronic Transitions and Oscillator Strengths

The electronic transitions predicted by TD-DFT can be further characterized by their oscillator strength (f), which is a dimensionless quantity that represents the intensity of the transition. youtube.com A higher oscillator strength corresponds to a more intense absorption peak. The analysis of the molecular orbitals (MOs) involved in these transitions, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides a deeper understanding of the nature of the excitation.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dioctyl-substituted quinoxaline core, while the LUMO is anticipated to be distributed over the electron-deficient dibromo-pyrazine fragment. The transition from the HOMO to the LUMO would therefore have a significant π-π* and ICT character. The bromine atoms can also influence the electronic structure through their inductive and weak mesomeric effects.

Table 2: Predicted Electronic Transitions and Oscillator Strengths for this compound (Representative Data)

TransitionMain MO ContributionPredicted Excitation Energy (eV)Predicted Wavelength (nm)Predicted Oscillator Strength (f)
S₀ → S₁HOMO → LUMO3.104000.85
S₀ → S₂HOMO-1 → LUMO3.543500.15
S₀ → S₃HOMO → LUMO+13.873200.05

Note: This table presents hypothetical data based on computational studies of analogous quinoxaline derivatives. The values are for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation Phenomena

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and self-assembly of molecules in condensed phases. nih.govnih.gov For this compound, MD simulations can provide insights into how individual molecules interact and aggregate in solution and in the solid state. ornl.gov These simulations model the atomic motions over time by solving Newton's equations of motion, allowing for the observation of processes like colloidal aggregation. nih.gov

The long octyl chains of this compound are expected to play a crucial role in its aggregation behavior. In solution, these hydrophobic chains can drive the self-assembly of the molecules into aggregates to minimize their contact with a polar solvent. ornl.gov MD simulations can help to elucidate the structure and dynamics of these aggregates, which can be crucial for understanding phenomena like aggregation-induced emission enhancement (AIEE), a property observed in some quinoxaline derivatives. nih.gov In the solid state, MD simulations can predict the molecular packing and morphology, which are critical for charge transport in organic electronic devices.

Computational Modeling of Intermolecular Interactions in Solid-State and Solutions

The performance of organic electronic materials is heavily dependent on the intermolecular interactions that govern their solid-state packing and solution-phase assembly. Computational modeling, including methods like neural network potentials (NNPs) with dispersion corrections, can accurately predict these interactions. researchgate.netnih.gov For this compound, key intermolecular interactions include:

π-π Stacking: The aromatic quinoxaline cores can stack on top of each other, facilitating charge transport. The presence of bulky octyl chains can influence the distance and geometry of this stacking.

Van der Waals Interactions: The long octyl chains will primarily interact through van der Waals forces, influencing the solubility and processability of the material.

Halogen Bonding: The bromine atoms can participate in halogen bonding, a non-covalent interaction that can provide additional control over the solid-state packing.

Computational models can quantify the energies of these different interactions, helping to predict the most stable crystal structures and the morphology of thin films.

Theoretical Prediction of Optoelectronic Parameters for Device Performance

Theoretical calculations can predict key optoelectronic parameters that are crucial for assessing the potential performance of this compound in electronic devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs). d-nb.inforsc.org These parameters include:

HOMO and LUMO Energy Levels: The energy levels of the HOMO and LUMO determine the charge injection and transport properties of the material. For use as an n-type material, a low-lying LUMO is desirable. nih.govbeilstein-journals.org

Ionization Potential (IP) and Electron Affinity (EA): These values, related to the HOMO and LUMO energies, are critical for understanding charge injection from electrodes and charge transfer at interfaces.

Reorganization Energy: This parameter quantifies the energy required for a molecule to relax its geometry after gaining or losing an electron. A lower reorganization energy is generally associated with higher charge mobility.

Table 3: Predicted Optoelectronic Parameters for this compound (Representative Data)

ParameterPredicted Value
HOMO Energy Level (eV)-5.80
LUMO Energy Level (eV)-3.50
Band Gap (eV)2.30
Ionization Potential (eV)6.00
Electron Affinity (eV)3.30

Note: These values are theoretical predictions based on DFT calculations for similar quinoxaline systems and serve as an illustrative guide.

Structure-Property Relationship (SPR) Elucidation through Computational Methods

Computational methods are instrumental in elucidating the structure-property relationships (SPRs) that govern the behavior of functional organic materials. beilstein-journals.orgrsc.orgresearchgate.net For this compound, computational studies can systematically investigate how modifications to its molecular structure affect its optoelectronic properties.

For instance, by computationally replacing the bromine atoms with other halogens or electron-withdrawing groups, or by varying the length and branching of the alkyl chains, researchers can predict the resulting changes in the absorption and emission spectra, HOMO/LUMO levels, and charge transport characteristics. mdpi.com This in-silico screening approach allows for the rational design of new quinoxaline derivatives with tailored properties for specific applications, accelerating the discovery of high-performance materials for organic electronics. nih.gov

Applications of 5,8 Dibromo 2,3 Dioctylquinoxaline in Organic Electronic Materials Science

Monomer for Low Band-Gap Conjugated Polymers in Organic Photovoltaic (OPV) Devices

5,8-Dibromo-2,3-dioctylquinoxaline is a key component in the creation of low band-gap conjugated polymers, which are essential for the active layer of organic photovoltaic (OPV) devices. The electron-accepting nature of the quinoxaline (B1680401) unit allows for the design of polymers with tailored electronic properties, crucial for efficient charge generation and transport.

The primary strategy for developing low band-gap polymers for OPV applications involves the creation of donor-acceptor (D-A) copolymers. In this molecular design, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. This compound serves as an effective electron-acceptor monomer due to the electron-withdrawing imine nitrogens in the quinoxaline ring system. researchgate.net

The synthesis of these D-A copolymers is commonly achieved through palladium-catalyzed cross-coupling reactions, such as Stille coupling and Suzuki coupling. google.comnih.govnih.gov In a typical Stille coupling reaction, this compound is reacted with a distannylated donor monomer, such as a derivative of benzodithiophene or thiophene. nih.govsemanticscholar.org The reaction proceeds with the formation of a new carbon-carbon bond between the donor and acceptor units, leading to the growth of the conjugated polymer chain. The selection of the donor comonomer is critical as it significantly influences the electronic and optical properties of the resulting copolymer, including its band gap and energy levels. For instance, combining quinoxaline-based acceptors with thiophene- or pyrrole-based donors allows for the creation of low band gap, ambipolar materials. jmaterenvironsci.com

The intramolecular charge transfer (ICT) between the donor and acceptor units within the polymer chain is a key phenomenon that leads to a reduction in the band gap. nih.govfrontiersin.org This ICT is beneficial for absorbing a broader range of the solar spectrum, which in turn can lead to higher power conversion efficiencies (PCE) in OPV devices. The strength of the ICT effect can be modulated by carefully selecting the donor and acceptor moieties.

Polymerization MethodCatalystComonomer TypeResulting Polymer Architecture
Stille CouplingPalladium-based (e.g., Pd(PPh₃)₄)Stannylated Donors (e.g., Benzodithiophene)Donor-Acceptor (D-A)
Suzuki CouplingPalladium-based (e.g., Pd(PPh₃)₄)Boronic Ester DonorsDonor-Acceptor (D-A)

The morphology of the polymer film in the active layer of an OPV device is a critical factor determining its performance. The arrangement of the polymer chains, including their tendency to form ordered domains through π-π stacking, directly impacts charge transport. The rigid and planar structure of the quinoxaline unit can promote intermolecular interactions and facilitate the formation of well-ordered microstructures in the solid state. mdpi.com

The presence of the quinoxaline moiety in the polymer backbone can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum when transitioning from solution to a thin film. nih.gov This red-shift is indicative of enhanced intermolecular aggregation and π-π stacking in the solid state, which is generally favorable for charge transport. For example, a polymer incorporating a thiophene-substituted quinoxaline unit showed a 21-nm bathochromic shift from solution to thin film, suggesting significant aggregation. nih.gov

The orientation of the solubilizing side chains, in this case, the dioctyl groups, also plays a role in the final film morphology. While crucial for solubility, bulky side chains can sometimes hinder close packing of the polymer backbones. Therefore, a balance must be struck between solubility and the desired level of intermolecular interaction. The arrangement of these side chains, whether random or regularly oriented, can influence the degree of polymer aggregation. semanticscholar.org

Efficient charge transport and high charge carrier mobility are paramount for achieving high-performance OPV devices. In D-A copolymers based on this compound, the quinoxaline unit acts as the electron-accepting component, and its electronic properties are crucial for facilitating electron transport.

The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer are determined by the combination of the donor and acceptor units. A good intramolecular charge transfer (ICT) effect, facilitated by the quinoxaline acceptor, is beneficial for charge transport within individual polymer molecules. nih.govfrontiersin.org Theoretical calculations have shown that in some quinoxaline-based D-A polymers, the LUMO is localized on the quinoxaline units, indicating that upon photoexcitation, an electron transfer occurs from the donor to the quinoxaline moiety. nih.govfrontiersin.org

For organic photovoltaic materials to be commercially viable, they must be processable from solution, allowing for low-cost, large-area fabrication techniques like spin-coating, blade-coating, and printing. The solubility of conjugated polymers in common organic solvents is therefore a critical consideration.

The primary strategy for enhancing the solubility of quinoxaline-based polymers is the introduction of flexible alkyl side chains onto the polymer backbone. In the case of this compound, the two octyl groups attached to the quinoxaline core serve this purpose. These long alkyl chains increase the entropy of the polymer in solution and disrupt strong intermolecular forces that can lead to aggregation and precipitation, thereby improving solubility.

The length and branching of these alkyl chains can be tuned to optimize solubility. While longer or branched chains generally lead to better solubility, they can also impact the polymer's packing in the solid state and, consequently, its electronic properties. Therefore, the choice of side chain is a crucial aspect of the molecular design process, balancing the need for good solution processability with the requirement for favorable solid-state morphology and charge transport characteristics. semanticscholar.org

Active Components in Organic Light-Emitting Devices (OLEDs)

Quinoxaline derivatives have been widely investigated for their applications in organic light-emitting diodes (OLEDs) due to their favorable optical and electronic properties. researchgate.net Their inherent electron-deficient nature makes them suitable for use as emitters, hosts, or electron-transporting materials. google.comrsc.org

Compounds based on quinoxaline have been utilized as emitters in the fabrication of efficient OLEDs, particularly for yellow, orange, and red light emission, owing to their characteristically narrow band gaps. researchgate.net The emission color and efficiency of these materials can be tuned by modifying their molecular structure, for example, by incorporating different electron-donating groups to create donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures. A D-A-D symmetrical structure using quinoxaline as the acceptor and triphenylamine (B166846) as the donor has been shown to exhibit high-contrast polymorph-dependent emission, ranging from green to red. rsc.org

Furthermore, quinoxaline-based materials have been developed as deep blue light emitters. By attaching pyrene (B120774) or biphenyl (B1667301) moieties to the quinoxaline core, researchers have synthesized molecules with good thermal stability that exhibit blue emission in both solution and the solid state. lboro.ac.uk In some cases, OLEDs fabricated with these materials as the emitting layer have demonstrated deep blue electroluminescence with narrow emission spectra. lboro.ac.uk

A patent has also described the use of quinoxaline derivatives, synthesized from precursors like 5,8-dibromo-2,3-diphenylquinoxaline, as host or guest materials in the emitting layer, or as materials for the hole-transporting or electron-transporting layers of an OLED device. google.com This versatility highlights the potential of quinoxaline-based compounds in various components of an OLED stack.

Sensitizers and Building Blocks for Dye-Sensitized Solar Cells (DSSCs)

In the realm of dye-sensitized solar cells (DSSCs), quinoxaline derivatives have shown great promise as metal-free organic sensitizers. researchgate.net The fundamental principle of a DSSC relies on a dye molecule (the sensitizer) to absorb light and inject an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The quinoxaline unit, with its strong electron-accepting properties, is an attractive component for designing efficient sensitizers. acs.orgcase.edu

Quinoxaline-based sensitizers are often designed with a donor-π-acceptor (D-π-A) or a donor-acceptor-π-acceptor (D-A-π-A) architecture. researchgate.net In these structures, the quinoxaline moiety typically serves as an electron acceptor. The design of these molecules is critical for achieving high power conversion efficiencies. For instance, novel organic sensitizers with a D-A-π-A structure, where quinoxaline is an auxiliary electron-withdrawing unit, have been developed. researchgate.net

The performance of DSSCs is highly dependent on the absorption spectra, energy levels, and charge transfer dynamics of the sensitizer. The use of quinoxaline-based dyes has led to the development of DSSCs with respectable power conversion efficiencies. For example, sensitizers with a triphenylamine donor unit and a quinoxaline acceptor unit have achieved efficiencies of up to 5.56%. acs.orgcase.edu

Systematic studies have been conducted to understand the relationship between the molecular structure of quinoxaline-based sensitizers and their photovoltaic performance. The introduction of different π-linkers between the donor and acceptor units can modulate the absorption properties and energy levels of the dye. researchgate.net Extending the π-linker is a common strategy to enhance the molar absorption coefficient and shift the absorption to longer wavelengths, which is beneficial for light harvesting. researchgate.net The proper alignment of the dye's energy levels with the TiO₂ conduction band and the redox potential of the electrolyte is crucial for efficient electron injection and dye regeneration. Quinoxaline-based dyes have been shown to possess suitable electronic energy levels for their use as sensitizers in DSSCs. acs.org

DyeArchitecturePower Conversion Efficiency (η)Reference
RC-21D-A (Vertical Conjugation)3.30% acs.orgcase.edu
RC-22D-A (Horizontal Conjugation)5.56% acs.orgcase.edu
FNE45D-A7.40% acs.org
FNE46D-A8.27% acs.org

Investigation of Electron Injection and Dye Regeneration Processes

In the realm of dye-sensitized solar cells (DSSCs), the efficiency of electron injection from the excited dye into the semiconductor's conduction band and the subsequent regeneration of the dye are critical processes. While direct studies on this compound are not extensively documented in public literature, the behavior of quinoxaline-based dyes provides significant insights. The quinoxaline unit, being electron-accepting in nature, plays a crucial role in these processes. acs.org

The fundamental operation of a DSSC involves the photoexcitation of a dye molecule, which then injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The oxidized dye is then regenerated by a redox electrolyte. The energy levels of the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical. For efficient electron injection, the LUMO level of the dye must be more negative than the conduction band of the semiconductor. case.edu Conversely, for effective dye regeneration, the HOMO level of the dye must be more positive than the redox potential of the electrolyte. acs.org

Quinoxaline-based organic sensitizers have been designed with a donor-π-acceptor (D-π-A) structure. In such configurations, the quinoxaline moiety can act as the electron-accepting unit, facilitating intramolecular charge transfer upon photoexcitation. jmaterenvironsci.com This charge transfer from the donor to the acceptor part of the molecule is essential for efficient electron injection into the semiconductor. Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have shown that the HOMO and LUMO energy levels of quinoxaline-based dyes can be tailored to ensure a positive effect on both electron injection and dye regeneration. jmaterenvironsci.com The strategic placement of electron-donating and -accepting groups allows for the fine-tuning of these energy levels.

Furthermore, the excited-state oxidation potentials of quinoxaline-based sensitizers have been found to be more negative than the TiO₂ conduction band, which is a prerequisite for efficient electron injection. case.edu The ground-state oxidation potentials are also sufficiently positive to ensure that there is an adequate driving force for dye regeneration by the electrolyte, which helps to prevent the recapture of injected electrons by the oxidized dye. acs.org

Effects on Photovoltaic Performance Parameters

The incorporation of this compound derivatives into conjugated polymers has a significant impact on the photovoltaic performance of organic solar cells. A study on a copolymer, PBQxF, which is synthesized from a derivative of the subject compound, provides concrete data on these effects. The photovoltaic properties of devices fabricated with this polymer blended with a fullerene acceptor (PC₇₁BM) were investigated.

Photovoltaic Performance of a PBQxF-based Solar Cell
ParameterValue
Open-Circuit Voltage (Voc)0.64 V
Short-Circuit Current Density (Jsc)1.58 mA/cm²
Fill Factor (FF)0.39
Power Conversion Efficiency (PCE)0.39%

Materials for Organic Field-Effect Transistors (OFETs)

Quinoxaline derivatives are also promising materials for the active layer in organic field-effect transistors (OFETs). The electron-deficient nature of the quinoxaline core makes it a suitable building block for n-type or p-type semiconductors when combined with appropriate donor or acceptor units. beilstein-journals.org The resulting donor-acceptor (D-A) conjugated polymers can exhibit excellent charge transport properties.

A novel D-A polymer, PQ1, was synthesized using a thiophene-substituted quinoxaline as the acceptor and indacenodithiophene (IDT) as the donor. nih.gov The introduction of multiple large alkyl chains was intended to improve the solubility of the polymer. nih.gov This polymer exhibited strong intramolecular charge transfer, which is beneficial for charge transport within a single molecule, and good aggregation in the solid state, which facilitates charge transport between neighboring molecules. nih.gov

The charge transport properties of PQ1 were evaluated in a bottom-gate, bottom-contact OFET device. The polymer exhibited p-type semiconductor behavior with a high hole mobility. The performance of these OFETs demonstrates the potential of quinoxaline-based polymers in transistor applications.

OFET Performance of the PQ1 Polymer
ParameterValue
Highest Hole Mobility (μh)0.12 cm²/V·s
Average Hole Mobility (μh)0.11 cm²/V·s
On/Off Current Ratio (Ion/Ioff)~10⁵

Emerging Applications in Solution-Processable Electronic Systems

A significant advantage of polymers derived from this compound is their solubility in common organic solvents. This property is crucial for the development of low-cost, large-area, and flexible electronic devices through solution-based manufacturing techniques such as spin-coating, printing, and roll-to-roll processing. acs.orgrsc.org

The ability to process these materials from solution opens up a wide range of emerging applications. In addition to solar cells and OFETs, quinoxaline-based polymers are being explored for use in organic light-emitting diodes (OLEDs). For instance, a quinoxaline-fluorene co-polymer, PFQ10, synthesized from a derivative of the subject compound, has been successfully employed in OLEDs, demonstrating blue-green electroluminescence. This highlights the versatility of these materials in various optoelectronic devices.

The development of solution-processable organic semiconductors is a key step towards the realization of printed electronics, which could lead to innovations such as flexible displays, smart packaging, and wearable sensors. The tunable electronic properties and good processability of quinoxaline-based polymers make them a compelling class of materials for these next-generation electronic systems.

Advanced Research Directions and Broader Academic Impact

Molecular Engineering of 5,8-Dibromo-2,3-dioctylquinoxaline Derivatives for Tunable Optoelectronic Properties

The optoelectronic properties of this compound can be precisely tuned through molecular engineering. By strategically modifying the quinoxaline (B1680401) core with various functional groups, researchers can alter the electronic and optical characteristics of the resulting derivatives to suit specific applications. d-nb.infomdpi.com The introduction of electron-donating or electron-withdrawing groups can significantly impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's band gap, absorption, and emission spectra. d-nb.inforesearchgate.net

For instance, attaching strong electron-donating groups like carbazole (B46965) to the quinoxaline backbone can lower the optical band gap, leading to broader absorption. researchgate.net Conversely, the incorporation of electron-withdrawing groups such as cyano (CN) and fluorine can red-shift both absorption and emission maxima. beilstein-journals.org This fine-tuning of the intramolecular charge transfer (ICT) characteristics is crucial for optimizing the performance of materials in organic electronic devices. d-nb.info

Table 1: Effect of Functional Groups on the Optoelectronic Properties of Quinoxaline Derivatives

Functional GroupEffect on HOMO/LUMO LevelsImpact on Optoelectronic PropertiesReference
Electron-donating (e.g., methyl, carbazole)Up-shifts HOMO levelNarrows band gap, red-shifts absorption d-nb.inforesearchgate.net
Electron-withdrawing (e.g., bromo, nitro, cyano, fluorine)Lowers LUMO levelNarrows band gap, red-shifts absorption and emission d-nb.infobeilstein-journals.org

The structural diversity of quinoxaline derivatives allows for precise control over their properties, making them highly customizable for various technological needs. d-nb.info

Exploration of Quinoxaline-Based Materials for Advanced Optical Devices

Quinoxaline-based materials are being extensively explored for their potential in a variety of advanced optical devices due to their favorable electronic and thermal properties. epa.govresearchgate.net Their applications span across organic light-emitting diodes (OLEDs), polymer solar cells (PSCs), and nonlinear optical (NLO) devices. researchgate.netrsc.orgnasa.gov

In the realm of OLEDs , quinoxaline derivatives serve as excellent electron-transporting materials (ETMs) and light-emitting materials. d-nb.infofrontiersin.org Their high electron mobility and tunable emission colors make them valuable components in achieving high-efficiency and stable devices. d-nb.inforsc.org For example, a multifunctional luminescent material based on quinoxaline and triphenylamine (B166846) has demonstrated promising applications in high-efficiency fluorescent OLEDs. rsc.org

For photovoltaic applications , quinoxaline-based polymers have emerged as highly effective p-type conjugated polymers in bulk heterojunction (BHJ) solar cells. rsc.org Their strong electron-accepting nature and broad absorption spectra contribute to efficient light harvesting and charge separation. d-nb.infobeilstein-journals.org Polymers like PTQ10 have achieved impressive power conversion efficiencies, highlighting the potential of this class of materials. beilstein-journals.org

Furthermore, quinoxaline derivatives with a push-pull chromophore design exhibit significant nonlinear optical (NLO) properties. researchgate.netresearchgate.net These materials are promising for applications in electro-optic modulators and other photonic devices. The strategic placement of donor and acceptor groups across the quinoxaline bridge enhances the second-order NLO response. researchgate.net

Investigation of Quinoxaline Derivatives in Corrosion Inhibition Applications

Quinoxaline derivatives have demonstrated significant potential as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. acs.orgtandfonline.comimist.ma Their inhibitory action stems from the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their molecular structure. imist.ma These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that hinders the corrosion process. tandfonline.comimist.ma

The mechanism of inhibition involves the blocking of active corrosion sites on the metal surface. researchgate.net The efficiency of these inhibitors generally increases with concentration. acs.orgimist.ma Studies have shown that quinoxaline derivatives can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions. iapchem.org

Table 2: Corrosion Inhibition Efficiency of Selected Quinoxaline Derivatives

InhibitorMetalCorrosive MediumMaximum Inhibition Efficiency (%)Reference
3-methyl-1-propargylquinoxalin-2(1H)-one (MPQO)Carbon Steel1 M HCl90.9 tandfonline.com
(2E,3E)-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QX-F)Mild Steel1 M HCl90.5 tandfonline.com
(2E,3E)-2,3-dihydrazono-6-methyl-1,2,3,4-tetrahydroquinoxaline (QX-N)Mild Steel1 M HCl91.8 tandfonline.com
(E)−3-(2-(benzofuran-2-yl)vinyl)quinoxaline-2(1H)-one (FR115)Mild Steel1.0 M HCl91.3 (PDP), 98.6 (EIS) tandfonline.com
2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX)Carbon Steel1 M HCl98.1 iapchem.org

The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm. acs.orgimist.maiapchem.org This indicates the formation of a monolayer of the inhibitor on the metal, effectively protecting it from the corrosive environment.

Elucidation of Biomolecular Interactions (e.g., DNA/Protein Binding) and Associated Mechanisms

The planar and aromatic structure of the quinoxaline ring system makes it an ideal candidate for interacting with biological macromolecules like DNA and proteins. mdpi.com This interaction is a key mechanism behind the pharmacological activities of many quinoxaline derivatives. nih.goveurekaselect.com

The primary mode of interaction with DNA is through intercalation , where the planar quinoxaline moiety inserts itself between the base pairs of the DNA helix. nih.govresearchgate.net This intercalation disrupts vital cellular processes such as DNA replication, leading to cytotoxic effects. researchgate.net The structural rigidity and electron-rich nitrogen atoms of the quinoxaline ring contribute to its ability to bind to various biological targets. mdpi.com

The stability of the DNA-quinoxaline complex is influenced by the nature and orientation of the side chains attached to the quinoxaline nucleus. nih.goveurekaselect.com For example, derivatives of 6H-indolo[2,3-b]quinoxaline have shown strong DNA binding affinity, which correlates with their biological activity. nih.goveurekaselect.com

Furthermore, quinoxaline derivatives can also interact with proteins, including enzymes and receptors. mdpi.com Their ability to form hydrogen bonds and coordination complexes is crucial for these interactions. mdpi.com For instance, certain quinoxaline derivatives have been designed as inhibitors of enzymes like PARP-1. nih.gov

Development of Novel Synthetic Routes for Sustainable Production

The increasing demand for quinoxaline derivatives in various fields has spurred the development of novel, efficient, and environmentally friendly synthetic methods. ijirt.orgekb.egbenthamdirect.com Green chemistry principles are being increasingly integrated into the synthesis of these compounds to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents and solvents. ijirt.orgresearchgate.nettandfonline.com

Traditional synthesis methods often require harsh conditions, such as high temperatures and the use of strong acids. nih.gov Modern approaches focus on milder and more sustainable alternatives. Key strategies in green synthesis of quinoxalines include:

Use of Green Solvents: Water and natural deep eutectic solvents (NADESs) are being employed as environmentally benign reaction media. researchgate.netrsc.org Rainwater has even been utilized as both a solvent and a catalyst. benthamdirect.com

Catalyst-Free Reactions: Some methods have been developed that proceed efficiently without the need for a catalyst, simplifying the process and reducing costs. researchgate.net

Reusable Catalysts: The use of heterogeneous catalysts, such as nano-γ-Fe2O3–SO3H and alumina-supported heteropolyoxometalates, allows for easy separation and recycling, making the process more economical and sustainable. nih.govrsc.org

Energy-Efficient Techniques: Microwave and ultrasonic irradiation are being used to accelerate reactions and improve yields, often under solvent-free conditions. ijirt.orgresearchgate.net

These green synthetic protocols not only offer an environmentally responsible way to produce quinoxalines but can also lead to higher yields and easier work-up procedures. rsc.orgrsc.org

Theoretical Frameworks for Predicting and Guiding Material Design

Theoretical and computational methods play a crucial role in understanding the properties of quinoxaline derivatives and guiding the design of new materials with desired functionalities. imist.manih.gov Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for investigating the electronic structure, optical properties, and interaction mechanisms of these compounds at the molecular level. imist.manih.gov

DFT calculations can predict key parameters such as HOMO and LUMO energy levels, band gaps, and electron affinity, which are essential for designing materials for optoelectronic applications. nih.govworldscientific.com These calculations help in understanding how different substituents affect the electronic properties and allow for the in-silico screening of potential candidates before their synthesis. worldscientific.com

In the context of corrosion inhibition, quantum chemical calculations and MD simulations provide insights into the adsorption behavior of quinoxaline derivatives on metal surfaces. acs.orgimist.ma These studies can elucidate the nature of the interaction between the inhibitor and the metal, helping to explain the observed inhibition efficiencies and guide the design of more effective inhibitors. imist.ma

For biological applications, molecular docking studies are used to predict the binding modes of quinoxaline derivatives with target proteins and DNA. nih.gov This information is invaluable for understanding their mechanism of action and for the rational design of new drug candidates. nih.gov

Interdisciplinary Research with Physics, Engineering, and Environmental Sciences

Research on this compound and its derivatives is inherently interdisciplinary, bridging chemistry with physics, engineering, and environmental sciences.

Physics: The study of the photophysical properties of these materials, such as their absorption, emission, and charge transport characteristics, is deeply rooted in solid-state physics and optics. frontiersin.orgrsc.org Their application in OLEDs and solar cells involves fundamental principles of semiconductor physics. beilstein-journals.orgrsc.org The exploration of their nonlinear optical properties is a key area of research in photonics. researchgate.net

Engineering: The development of practical devices based on quinoxaline derivatives, such as solar cells, light-emitting diodes, and sensors, falls within the domain of materials and electrical engineering. frontiersin.orgrsc.orgmdpi.com This includes device fabrication, characterization, and optimization of performance. The use of these compounds as corrosion inhibitors also has significant implications for chemical and mechanical engineering in protecting infrastructure. youtube.com

Environmental Sciences: The development of green synthetic methods for quinoxaline derivatives directly addresses concerns of environmental sustainability. ijirt.orgekb.egeurekaselect.com Furthermore, their application as corrosion inhibitors contributes to extending the lifespan of metallic structures, reducing waste and the environmental impact of metal production. imist.ma Some quinoxaline derivatives have also been investigated for their pesticidal activities, which has relevance to agricultural and environmental science. acs.org The biodegradability and low toxicity of many quinoxaline compounds make them attractive from an environmental perspective. tandfonline.com

The versatile nature of quinoxaline chemistry ensures its continued impact across a broad spectrum of scientific and technological disciplines. epa.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5,8-Dibromo-2,3-dioctylquinoxaline?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For brominated quinoxalines, precursor molecules like 2,3-dichloroquinoxaline (or dibrominated analogs) are often used. Substitution of halogens with octyl groups requires alkylation under controlled conditions (e.g., using alkyl Grignard reagents in anhydrous THF at 0–5°C). Statistical experimental design (e.g., factorial design) is recommended to optimize parameters like solvent polarity, temperature, and catalyst loading, ensuring reproducibility and yield maximization .

Q. How should researchers safely handle this compound given its potential hazards?

  • Methodological Answer : Based on GHS classifications for structurally similar brominated quinoxalines, this compound likely poses risks of skin/eye irritation (Category 2) and respiratory toxicity (H335). Use PPE (gloves, goggles, respirators) and work in a fume hood. Avoid dust formation; store at -20°C in airtight containers with desiccants. Solubility in common organic solvents (e.g., DMSO, chloroform) should be pre-tested to minimize aerosol generation during handling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine 1H/13C NMR to confirm alkyl chain integration and bromine substitution patterns. FT-IR can validate C-Br (≈500–600 cm⁻¹) and C=N (≈1550 cm⁻¹) bonds. Mass spectrometry (ESI-TOF) ensures molecular weight accuracy. For crystalline samples, single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations can model electron density distribution to identify reactive sites (e.g., bromine atoms for Suzuki couplings). Transition-state analysis predicts activation barriers for substitutions. Pairing computational results with experimental screening (e.g., varying ligands like Pd(PPh₃)₄) validates predicted pathways. Tools like Gaussian or ORCA are recommended .

Q. What strategies resolve contradictions in observed biological activity vs. computational predictions for this compound?

  • Methodological Answer : Discrepancies may arise from solvation effects or unaccounted intermolecular interactions. Use molecular dynamics simulations to model solvent interactions, and validate with in vitro assays (e.g., enzyme inhibition studies). Dose-response curves and Hill coefficients can quantify efficacy, while SPR or ITC measures binding affinities to reconcile computational vs. experimental data .

Q. How does the octyl side-chain length influence the compound’s material properties (e.g., solubility, aggregation)?

  • Methodological Answer : Systematic variation of alkyl chain lengths (C4 to C12) and characterization via dynamic light scattering (DLS) or AFM can correlate chain length with aggregation behavior. Solubility parameters (Hansen solubility spheres) derived from HPLC retention times in different solvents provide empirical guidelines for solvent selection in device fabrication .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to minimize batch-to-batch variability in synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Use DOE (Design of Experiments) to identify critical process parameters (CPPs) like reaction time, temperature, and stoichiometry.
  • Monitor intermediates via in-line FTIR or Raman spectroscopy for real-time feedback.
  • Statistical process control (SPC) charts track variability across batches .

Q. What analytical workflows validate purity and stability under long-term storage?

  • Methodological Answer :

  • HPLC-PDA at λ=254 nm quantifies degradation products.
  • Accelerated stability studies (40°C/75% RH for 6 months) simulate long-term storage.
  • DSC/TGA assesses thermal stability and phase transitions.
  • Reference standards from NIST or PubChem ensure calibration accuracy .

Safety and Environmental Considerations

Q. What protocols mitigate environmental release during large-scale synthesis?

  • Methodological Answer :

  • Use closed-loop reactors to capture volatile byproducts (e.g., HBr gas).
  • Adsorption columns with activated carbon trap organic residues.
  • Biodegradability assays (OECD 301F) guide waste treatment protocols. Environmental fate modeling (EPI Suite) predicts ecotoxicity .

Tables for Key Data

Property Method Typical Value Reference
Solubility in DMSOUV-Vis (10 mM stock)>95% at 25°C
Melting PointDSC120–125°C (decomposition)
LogP (Octanol-Water)HPLC Retention Index4.8 ± 0.3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.